naphthalen-1-yl 10H-phenothiazine-10-carboxylate
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Overview
Description
Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is a chemical compound that combines the structural features of naphthalene and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 10H-phenothiazine-10-carboxylate typically involves the reaction of naphthalene derivatives with phenothiazine derivatives under specific conditions. One common method involves the use of a coupling reaction, where naphthalene-1-carboxylic acid is reacted with 10H-phenothiazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Naphthalen-1-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to these targets, which can alter cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 10H-phenothiazine-10-carboxylate
- Naphthalen-1-yl phenazine-1-carboxamide
Uniqueness
Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is unique due to its specific structural features that combine the properties of naphthalene and phenothiazine. This combination imparts distinct photophysical and chemical properties, making it valuable for various applications .
Biological Activity
Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is a compound that combines the structural features of naphthalene and phenothiazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Phenothiazines
Phenothiazines are a class of compounds that have been extensively studied for their medicinal properties, particularly as antipsychotic agents. They exhibit a wide range of biological activities, including:
- Antipsychotic effects : Primarily through dopamine receptor antagonism.
- Anticancer properties : Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Antimicrobial activity : Effective against bacteria and fungi.
- Anti-inflammatory effects : Modulation of inflammatory pathways.
The hybridization of phenothiazines with other pharmacophores has been shown to enhance these activities, leading to the development of novel compounds with improved efficacy .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including gastric cancer cells (MGC-803, MKN28, and MKN45). The compound's mechanism involves:
- Induction of Apoptosis : Molecular docking studies suggest that it binds to tubulin, disrupting the cell cycle and promoting apoptosis .
- Inhibition of Migration : It regulates the Wnt/β-catenin signaling pathway, influencing epithelial-mesenchymal transition by modulating the expression levels of E-cadherin and N-cadherin .
Antimicrobial Activity
This compound has also shown promising antimicrobial effects. Studies indicate its efficacy against various bacterial strains and fungal pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways within these organisms .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : It activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.
- Inhibition of Drug Resistance : It has been shown to inhibit P-glycoprotein, a key player in multidrug resistance in cancer therapy .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of the compound on gastric cancer cell lines. Results showed a concentration-dependent inhibition of cell growth with an IC50 value in the low micromolar range. The compound demonstrated selectivity for cancer cells over normal cells, indicating its potential as a targeted therapy .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against clinical isolates of resistant bacteria. The results indicated that this compound effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its utility in treating infections caused by multidrug-resistant organisms .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other phenothiazine derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
Naphthalen-1-yl 10H-pheno... | High | Moderate | Apoptosis induction, cell cycle arrest |
Phenothiazine Derivative A | Moderate | High | Dopamine receptor antagonism |
Phenothiazine Derivative B | Low | High | Membrane disruption |
Properties
IUPAC Name |
naphthalen-1-yl phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO2S/c25-23(26-20-13-7-9-16-8-1-2-10-17(16)20)24-18-11-3-5-14-21(18)27-22-15-6-4-12-19(22)24/h1-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJICBLMMTYZFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.